molecular formula C17H19NO2 B495947 N-[4-(3-phenylpropoxy)phenyl]acetamide

N-[4-(3-phenylpropoxy)phenyl]acetamide

Cat. No.: B495947
M. Wt: 269.34g/mol
InChI Key: CABYPDOVXIJHSE-UHFFFAOYSA-N
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Description

N-[4-(3-phenylpropoxy)phenyl]acetamide is an acetamide derivative featuring a phenylpropoxy group at the para position of the phenyl ring. The compound’s structure combines a lipophilic 3-phenylpropoxy chain with the acetamide pharmacophore, which is common in analgesics and anti-inflammatory agents.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-[4-(3-phenylpropoxy)phenyl]acetamide

InChI

InChI=1S/C17H19NO2/c1-14(19)18-16-9-11-17(12-10-16)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)

InChI Key

CABYPDOVXIJHSE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Phenoxy Acetamide Derivatives

Compounds such as N-(4-sulfamoylphenyl)acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) () exhibit analgesic and anti-hypernociceptive activities. Key differences:

  • Activity : Sulfonamide derivatives (e.g., compound 35) show efficacy comparable to paracetamol, while the phenylpropoxy analog’s activity remains speculative without direct data .

Substituted Phenyl Acetamides

Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) () are photodegradation products of paracetamol. Comparisons highlight:

  • In contrast, the phenylpropoxy chain may prolong half-life due to lipophilicity but could be susceptible to oxidative metabolism .

Piperidine and Carbazole-containing Acetamides

N-{4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide () and carbazole derivatives () feature complex heterocyclic moieties. Differences include:

  • Receptor Interactions : Piperidine/carbazole groups likely target central nervous system receptors, whereas the phenylpropoxy chain may favor peripheral activity due to reduced blood-brain barrier penetration .

Sulfonamide and Sulfamoyl Derivatives

N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide () and N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () demonstrate substituent-driven effects:

  • Electron Effects : Sulfonamide groups are electron-withdrawing, enhancing acidity and solubility. The phenylpropoxy group, being electron-donating, may reduce solubility but improve lipid bilayer diffusion .

Halogenated and Trifluoroacetyl Derivatives

Fluorinated compounds like (E)-N-[5-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide () and N-(3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl)acetamide () highlight:

  • Metabolic Stability : Halogens and trifluoroacetyl groups resist enzymatic degradation. The absence of halogens in the target compound may necessitate structural optimization for improved stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity Reference
N-[4-(3-phenylpropoxy)phenyl]acetamide C₁₇H₁₉NO₂ 3-phenylpropoxy Not reported -
N-(4-sulfamoylphenyl)acetamide (35) C₈H₁₀N₂O₃S Sulfonamide Analgesic (paracetamol-like)
N-(3-chloro-4-hydroxyphenyl)acetamide (4) C₈H₈ClNO₂ Chloro, hydroxy Photodegradation product
N-{4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide C₂₄H₃₀N₂O₄ Piperidine, hydroxypropoxy CNS-targeted (inferred)
N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide C₁₄H₁₂ClNO₃S Chlorobenzenesulfonyl Sulfonamide activity
(E)-N-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide C₂₀H₁₄F₄N₂O₂ Trifluoroacetyl, fluorostyryl Antimalarial (pLDH assay)

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